
N-(3-(Dimethylamino)propyl)methacrylamide
Overview
Description
N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a tertiary amine-containing methacrylamide derivative with the molecular formula C₉H₁₈N₂O. Its structure features a methacrylamide backbone substituted with a dimethylamino-propyl group, conferring both hydrophilic and pH-responsive properties. DMAPMA is commercially available and widely utilized in polymer science due to its biocompatibility, cationic nature, and ability to participate in controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer) .
Key applications include:
- Drug Delivery: DMAPMA-based copolymers form thermoresponsive micelles and hydrogels for controlled drug release .
- Gene Delivery: Cationic DMAPMA polymers complex with nucleic acids (e.g., siRNA, pDNA) via electrostatic interactions, demonstrating low cytotoxicity compared to traditional polyethylenimine (PEI) .
- Bacterial Capture: DMAPMA-functionalized materials exhibit enhanced electrostatic binding to Gram-negative bacteria .
- Molecular Imprinting: DMAPMA serves as a functional monomer for protein recognition in stimuli-responsive hydrogels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-(Dimethylamino)propyl)methacrylamide is typically synthesized by reacting methacryloyl chloride with N,N-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)methacrylamide undergoes various chemical reactions, including:
Radical Polymerization: It can polymerize in the presence of radical initiators such as azobisisobutyronitrile.
Cross-Linking Reactions: It can form cross-linked networks with other monomers, enhancing the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile, benzoyl peroxide.
Solvents: Dichloromethane, toluene.
Temperature: Typically around 60-70°C for polymerization reactions.
Major Products
Polymers: The primary products are polymers and copolymers with enhanced mechanical and chemical properties.
Hydrogels: Cross-linked hydrogels with pH-responsive behavior.
Scientific Research Applications
Biochemical Properties
DMAPMA exhibits unique biochemical properties that facilitate its use in various applications. Its structure allows it to interact with nucleic acids through electrostatic interactions due to the positively charged dimethylamino group. This interaction is crucial for applications involving gene delivery and drug formulation.
Drug Delivery Systems
Overview
DMAPMA is extensively used in the development of drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release applications.
Case Study : A study demonstrated that copolymers containing DMAPMA effectively released 5-aminosalicylic acid under simulated gastric conditions, indicating its potential for gastrointestinal therapies. The hydrogels created from DMAPMA showed improved mechanical properties when specific surfactants were incorporated, enhancing their applicability as drug carriers.
Table 1: Summary of Drug Delivery Applications
Application Type | Description | Key Findings |
---|---|---|
Gastrointestinal Therapy | Controlled release of 5-aminosalicylic acid | Effective release under simulated gastric conditions |
Hydrogel Formulation | Enhanced stability and bioavailability of drugs | Improved mechanical properties with surfactants |
pH-Responsive Systems | Release control based on environmental pH | Swelling and shrinking behavior observed |
Gene Delivery Applications
Overview
In gene delivery, DMAPMA serves as a cationic monomer that forms vectors capable of complexing with nucleic acids. This property is essential for enhancing the efficiency of intracellular delivery.
Case Study : Research indicates that polymers derived from DMAPMA significantly enhance gene expression by improving the uptake of genetic material into target cells. The electrostatic interactions between DMAPMA and nucleic acids facilitate this process, making it a promising candidate for gene therapy applications.
Biomedical Engineering
Overview
DMAPMA is utilized in biomedical engineering for creating biocompatible coatings and adhesives. Its hydrophilicity contributes to reduced toxicity and improved compatibility with biological tissues.
Applications :
- Coatings for Medical Devices : Enhances biocompatibility and reduces thrombogenicity.
- Adhesives in Tissue Engineering : Provides strong adhesion while maintaining flexibility.
3D Printing
Overview
In the realm of additive manufacturing, DMAPMA is employed in the formulation of inks for 3D printing applications, particularly those involving iron oxide nanoparticles. These inks can be utilized for printing magnetic devices and MRI contrast agents.
Table 2: Comparison with Similar Compounds
Compound Name | Unique Features |
---|---|
N-(3-Aminopropyl)methacrylamide | Lacks pH responsiveness |
2-(Dimethylamino)ethyl methacrylate | Less hydrophilic than DMAPMA |
N-(3-(Dimethylamino)propyl)methacrylamide | Highly pH-responsive; excellent biocompatibility |
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)methacrylamide involves its ability to undergo radical polymerization and cross-linking reactions. The dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to pH changes. This property is particularly useful in drug delivery systems where the release of the drug can be controlled by the pH of the environment .
Comparison with Similar Compounds
Structural Analogs: Alkylamino Methacrylamides
N-[3-(Diethylamino)propyl]methacrylamide (DEAPMA)
- Structural Difference: DEAPMA replaces dimethylamino with diethylamino groups.
- Impact on Properties :
Property | DMAPMA | DEAPMA |
---|---|---|
Substituent | Dimethylamino | Diethylamino |
Hydrophilicity | Higher | Lower |
LCST (in water) | Not thermosensitive alone | ~25–30°C |
N-(3-(9H-Carbazol-9-yl)propyl)methacrylamide (CaPMA)
- Structural Difference: Carbazole replaces dimethylamino, introducing π-conjugation.
- Impact on Properties :
Functional Analogs: Thermo- and pH-Responsive Monomers
N-Isopropylacrylamide (NIPAM)
- Thermoresponsiveness: NIPAM is a classic thermosensitive monomer (LCST ~32°C).
- Comparison with DMAPMA :
- DMAPMA lacks inherent thermosensitivity but raises LCST when copolymerized with NIPAM. For example, p(NIPAM-co-DMAPMA) micelles show tunable LCST (30–40°C) depending on DMAPMA content .
- DMAPMA introduces pH responsiveness (pKa ~7.5) via its tertiary amine, enabling dual stimuli-responsive behavior .
Methacrylic Acid (MAA)
- pH Responsiveness : MAA (pKa ~4.5) provides anionic charge in neutral/basic conditions.
- Comparison with DMAPMA :
Application-Specific Analogs
Polyethylenimine (PEI)
- Gene Delivery : PEI is a gold-standard cationic polymer for nucleic acid delivery but suffers from high cytotoxicity.
- Comparison with DMAPMA :
Acrylic Acid (AA)
- Hydrogel Formation : AA is commonly used in superabsorbent hydrogels.
- Comparison with DMAPMA: DMAPMA-based hydrogels (e.g., CS/PDMAPMA/PAA) exhibit pH-dependent swelling due to amine protonation, whereas AA-based hydrogels rely on carboxylate ionization . DMAPMA enhances mechanical strength in nanocomposite hydrogels when combined with nano-SiO₂ .
Key Research Findings
DMAPMA in Copolymer Systems
- Critical Micelle Concentration (CMC) : Increasing DMAPMA content in poly(OPG8OEG8MA-co-DMAPMA) reduces CMC from 0.15 mg/mL (0% DMAPMA) to 0.05 mg/mL (20% DMAPMA), enhancing micelle stability .
- Phase Separation Temperature : DMAPMA raises the LCST of thermoresponsive copolymers by 10–15°C per 5% molar increase, enabling precise thermal control .
Biocompatibility and Toxicity
- In Vitro Cytotoxicity : DMAPMA homopolymers (Mn = 20 kDa) show >80% cell viability in HEK293 cells at 100 µg/mL, outperforming PEI (<50% viability) .
Biological Activity
N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a cationic monomer that has garnered significant attention in the fields of biomedical engineering and drug delivery due to its unique biochemical properties and biological activities. This article reviews the biological activity of DMAPMA, focusing on its mechanisms of action, applications in drug and gene delivery, and relevant research findings.
DMAPMA is characterized by a methacrylamide functional group attached to a propyl chain that contains a dimethylamino group. Its molecular formula is , with a molecular weight of approximately 174.25 g/mol. The presence of the dimethylamino group imparts cationic properties, allowing DMAPMA to interact electrostatically with negatively charged biomolecules such as DNA and cell membranes, which is crucial for its applications in gene delivery and antimicrobial activity.
The primary mechanism of action involves the polymerization of DMAPMA into hydrogels or copolymers, which can respond to environmental pH changes. This pH sensitivity allows for controlled drug release, making DMAPMA-based materials particularly useful in targeted therapies. For example, hydrogels formed from DMAPMA have been shown to swell or shrink in response to pH variations, facilitating the release of encapsulated drugs under specific physiological conditions .
Applications in Drug Delivery
DMAPMA has been extensively studied for its role in drug delivery systems. Its ability to form hydrogels enhances the stability and bioavailability of therapeutic agents. A notable study demonstrated that copolymers containing DMAPMA effectively released 5-aminosalicylic acid under simulated gastric conditions, highlighting its potential for gastrointestinal therapies. Additionally, research indicates that DMAPMA-based hydrogels exhibit improved mechanical properties when prepared using specific surfactants, enhancing their applicability as drug carriers .
Table 1: Summary of Drug Delivery Applications
Gene Delivery Applications
In gene delivery applications, DMAPMA serves as a cationic monomer to develop vectors capable of complexing with nucleic acids. The electrostatic interactions between the positively charged DMAPMA and the negatively charged phosphate backbone of DNA facilitate efficient intracellular delivery. Studies have shown that polymers derived from DMAPMA can enhance gene expression significantly by improving the uptake of genetic material by target cells.
Case Study: Gene Delivery Efficiency
A study assessed the efficiency of DMAPMA-based vectors in delivering plasmid DNA to HeLa cells. The results indicated a marked increase in transfection efficiency compared to traditional methods, demonstrating the potential for DMAPMA in developing effective gene therapy strategies .
Cytotoxicity Studies
Cytotoxicity studies are crucial for evaluating the safety profile of DMAPMA-based materials. Research has indicated that homopolymers derived from DMAPMA exhibit varying levels of cytotoxic effects on different cell lines, including HeLa cells. The MTT assay results showed that while some formulations were cytotoxic at higher concentrations, they remained within acceptable limits for therapeutic applications at lower doses .
Q & A
Basic Research Questions
Q. What role does DMAPMA play in gene delivery systems, and how do polymer properties influence transfection efficiency?
DMAPMA is a cationic monomer used to synthesize polymers that electrostatically complex with nucleic acids (e.g., pDNA, siRNA). Its tertiary amine groups enable pH-responsive behavior, enhancing endosomal escape via the proton sponge effect. Key factors affecting transfection efficiency include:
- Molecular weight : Higher molecular weight polymers (>20 kDa) improve polyplex stability but may reduce cellular uptake .
- Charge density : Optimal N/P (amine-to-phosphate) ratios balance complexation strength and cytotoxicity .
- Cell type : Epithelial cells often show higher uptake than fibroblasts due to differences in membrane composition . Methodologically, researchers use RAFT polymerization to control polymer architecture and incorporate functional blocks (e.g., galactose residues for targeted delivery) .
Q. How can DMAPMA be utilized to design temperature- and pH-responsive polymers?
DMAPMA’s tertiary amines protonate under acidic conditions, enabling pH-dependent solubility. For thermoresponsive systems, it is copolymerized with monomers like N-isopropylacrylamide (NIPAM) , which exhibit lower critical solution temperature (LCST) behavior. Key steps:
- RAFT copolymerization : Adjust DMAPMA:NIPAM ratios to tune LCST (e.g., 10% DMAPMA increases LCST by ~5°C) .
- Characterization : Use turbidimetry to measure cloud points and DSC to analyze phase transitions .
- Applications : Responsive hydrogels for drug release or protein imprinting .
Q. What safety precautions are critical when handling DMAPMA in the lab?
DMAPMA is a viscous liquid (density: 0.94 g/mL at 25°C) stabilized with MEHQ (650 ppm) to prevent polymerization. Key precautions:
- Store under inert gas (e.g., N₂) at 2–8°C .
- Use PPE (gloves, goggles) to avoid eye/skin contact (Eye Dam. hazard) .
- Monitor pH during reactions to prevent unintended protonation or aggregation .
Advanced Research Questions
Q. How can DMAPMA-based polymer architectures be optimized for siRNA delivery with minimal cytotoxicity?
Advanced strategies include:
- Block copolymers : DMAPMA-b-lactobionamidoethyl methacrylamide (LAEMA) improves biocompatibility and enhances cellular uptake via galactose receptors .
- Statistical copolymers : Incorporating morpholine-based monomers (e.g., MPMA) balances charge density and reduces hemolysis (<10% at 1 mg/mL) .
- Characterization : Gel electrophoresis assesses siRNA complexation efficiency, while flow cytometry quantifies cellular uptake .
- Example : P(DMAPMA65-b-LAEMA15) achieves >80% EGFR knockdown in HeLa cells with <15% cytotoxicity .
Q. What methodologies enable the creation of DMAPMA-based molecularly imprinted polymers (MIPs) for protein recognition?
DMAPMA’s cationic charge facilitates electrostatic interactions with negatively charged proteins (e.g., bovine serum albumin, BSA). Steps include:
- Template assembly : Mix DMAPMA and BSA in neutral buffer to form pre-polymerization complexes .
- Cross-linking : Use NIPAM and MBA (N,N′-methylenebisacrylamide) to form a thermoresponsive hydrogel network .
- Template removal : Wash with 500 mM NaCl to dissociate BSA without damaging the imprinted cavities .
- Binding analysis : Scatchard plots determine association constants (Kₐ = 9.6 × 10⁴ L/mol for BSA) .
Q. How do primary vs. tertiary amines in DMAPMA copolymers influence antimicrobial activity?
DMAPMA’s tertiary amines can be copolymerized with primary amines (e.g., APMA) to mimic antimicrobial peptides. Key findings:
- Primary amines : Dominate bactericidal activity (e.g., 50% APMA copolymers achieve MIC = 32 µg/mL against E. coli) via membrane disruption .
- Tertiary amines : Enhance solubility at physiological pH but reduce potency .
- Evaluation : Time-kill assays and LIVE/DEAD staining quantify bactericidal efficiency, while hemolysis assays (>90% cell viability at 100 µg/mL) confirm selectivity .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCSMCGLZFNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64080-86-0 | |
Record name | Poly[N-[3-(dimethylamino)propyl]methacrylamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64080-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7040154 | |
Record name | N-(3-Dimethylaminopropyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5205-93-6, 67296-21-3 | |
Record name | N-[3-(Dimethylamino)propyl]methacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5205-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-(Dimethylamino)propyl)methacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((Dimethylamino)propyl)methacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067296213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(3-Dimethylaminopropyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OBQ7BZDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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